Naphthol AS-BO, also known as 3-Hydroxy-N-(1-naphthyl)-2-naphthamide, is a non-EU-banned insoluble azo dye. [, ] It serves as a coupling component in the synthesis of various azo dyes, particularly those yielding red shades. [] Naphthol AS-BO plays a significant role in research focusing on anti-counterfeiting technologies and wastewater treatment, especially in relation to batik dyeing. [, ]
The synthesis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide typically involves the condensation reaction between naphthalen-1-amine and 3-hydroxy-2-naphthoic acid. This process can be outlined as follows:
The molecular structure of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide features a complex arrangement that includes:
The compound exhibits a melting point range of 222–223 °C and is characterized as a cream-colored powder that is insoluble in water but soluble in organic solvents like xylene .
3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide participates in various chemical reactions, primarily involving:
The compound's stability under air conditions makes it suitable for prolonged use in industrial applications without significant degradation .
The mechanism of action for 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide primarily revolves around its ability to form strong interactions with fiber substrates during dyeing processes. This includes:
These mechanisms ensure that the dye adheres effectively to the fabric, providing vibrant colors and durability .
Key physical and chemical properties of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide include:
| Property | Value |
|---|---|
| Molecular Formula | C21H15NO2 |
| Molecular Weight | 313.35 g/mol |
| Melting Point | 222–223 °C |
| Boiling Point | Approximately 479.3 °C |
| Density | 1.333 g/cm³ |
| Solubility | Insoluble in water; soluble in xylene |
| pKa | 8.73 |
These properties highlight its stability under various conditions and suitability for industrial applications .
3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide finds extensive use across several fields:
The compound's versatility makes it valuable not only in industrial applications but also in academic research settings where understanding its chemical behavior can lead to innovations .
The compound 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is a polycyclic aromatic molecule with the systematic IUPAC name 3-hydroxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide, reflecting its precise atomic connectivity [1] [4]. Its molecular formula is C₂₁H₁₅NO₂, corresponding to a molecular weight of 313.35 g/mol [1] [2] [3]. The structure comprises two naphthalene rings: one serves as the carboxamide backbone (substituted with a hydroxyl group at position 3), while the other naphthalene unit is linked via an amide bond to the nitrogen atom at position 1 [4] [8]. Key identifiers include:
O=C(C1=C(O)C=C2C=CC=CC2=C1)NC3=C4C=CC=CC4=CC=C3 [1] [5] QGZGJNPVHADCFM-UHFFFAOYSA-N [1] [4]Synonymous designations include Naphthol AS-BO, 2-Hydroxy-3-naphthoic acid 1-naphthylamide, and C.I. Azoic Coupling Component 4 (Colour Index 37560), emphasizing its industrial applications [3] [7] [8]. Table 1: Fundamental Molecular Characteristics
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₂₁H₁₅NO₂ |
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | 3-hydroxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide |
| CAS Registry Number | 132-68-3 |
| Common Synonyms | Naphthol AS-BO, Azotol ANF |
While experimental crystallographic data (e.g., XRD) for this compound is limited in the provided sources, its solid-state properties include a density of 1.333 g/cm³ and a crystalline or powdered morphology appearing as a light buff-yellow to white solid [1] [3] [8]. Spectroscopic features are inferred from molecular structure:
This compound exhibits high thermal stability consistent with fused aromatic systems. Key thermal parameters include:
Table 2: Thermal Properties
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 222–223°C | Experimental measurement |
| Boiling Point | 479.3 ± 28.0 °C | Predicted at 760 mmHg |
| Density | 1.333 g/cm³ | Solid state |
Solubility behavior is governed by hydrophobic aromatic rings and polar functional groups:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5